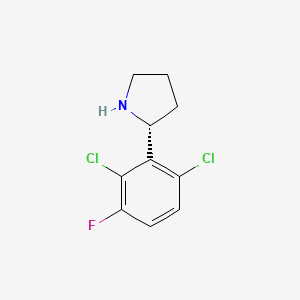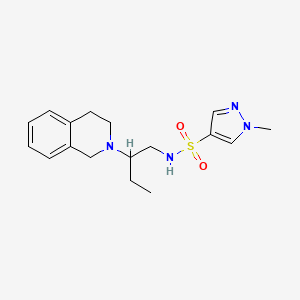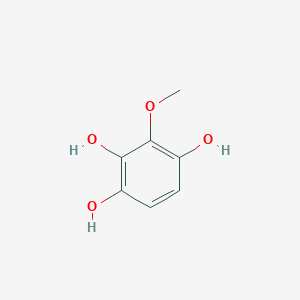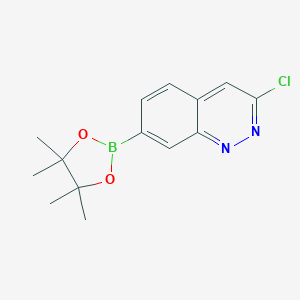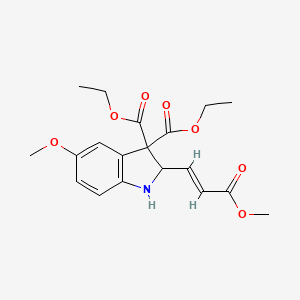
diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate is an organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Core: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline core.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and appropriate catalysts.
Formation of the Enone Moiety: The enone group can be introduced via aldol condensation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enone moiety to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Diethyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate: Lacks the 5-methoxy group.
Diethyl 5-methoxyindoline-3,3-dicarboxylate: Lacks the enone moiety.
Diethyl (E)-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate: Similar structure but different substitution pattern.
Uniqueness
Diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C19H23NO7 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
diethyl 5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]-1,2-dihydroindole-3,3-dicarboxylate |
InChI |
InChI=1S/C19H23NO7/c1-5-26-17(22)19(18(23)27-6-2)13-11-12(24-3)7-8-14(13)20-15(19)9-10-16(21)25-4/h7-11,15,20H,5-6H2,1-4H3/b10-9+ |
InChI 键 |
FQNAAAKQGJUSRG-MDZDMXLPSA-N |
手性 SMILES |
CCOC(=O)C1(C(NC2=C1C=C(C=C2)OC)/C=C/C(=O)OC)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1(C(NC2=C1C=C(C=C2)OC)C=CC(=O)OC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


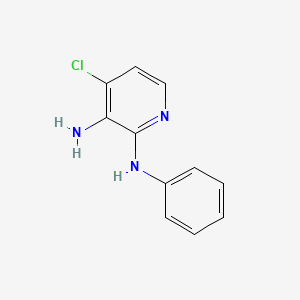
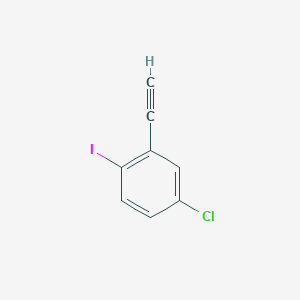
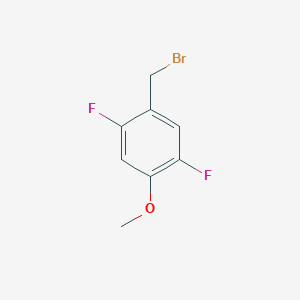
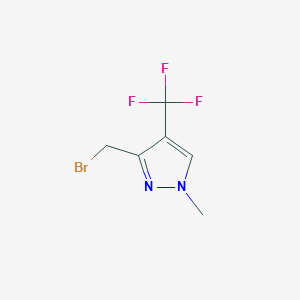
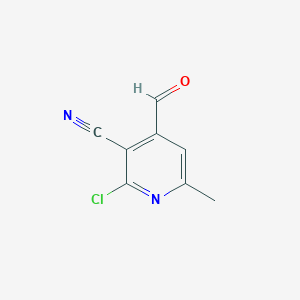
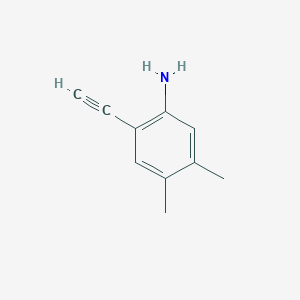
![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
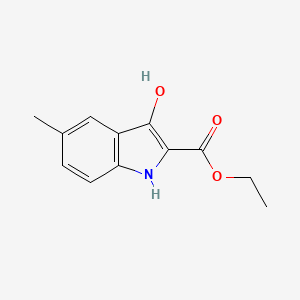
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-](/img/structure/B12951538.png)
